![molecular formula C10H16Cl2O4 B157439 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- CAS No. 1606-83-3](/img/structure/B157439.png)
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(3-chloro-2-hydroxypropyl) butyne-1,4-diol and is a type of diol that contains both hydroxyl and chloro groups. In
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] has various potential applications in scientific research. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a cross-linking agent for the synthesis of various types of polymers. It can also be used as a coupling agent for the synthesis of functionalized polymers. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched polymers that have potential applications in drug delivery and other fields.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is not well understood. However, it is believed that the chloro groups in this compound can form hydrogen bonds with other molecules, leading to the formation of cross-links between polymers. This cross-linking can improve the mechanical properties of polymers and make them more resistant to degradation.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. However, further research is needed to fully understand the potential health effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] in lab experiments is its ability to cross-link polymers, which can improve their mechanical properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be difficult to control the degree of cross-linking, which can lead to inconsistent results in experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. One potential direction is the synthesis of new polymers using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and tissue engineering. Finally, there is a need for more studies to determine the potential health effects of this compound.
In conclusion, 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound with significant potential in various scientific research fields. Its ability to cross-link polymers makes it a valuable tool in polymer chemistry, and its potential applications in drug delivery and tissue engineering make it an exciting area for future research. However, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Synthesemethoden
The synthesis of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-chloro-2-hydroxypropyltrimethylammonium chloride with butynediol. This reaction produces the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
1606-83-3 |
|---|---|
Produktname |
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- |
Molekularformel |
C10H16Cl2O4 |
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H16Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,3-8H2 |
InChI-Schlüssel |
FPNVDCLFXCGXLH-UHFFFAOYSA-N |
SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Kanonische SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Andere CAS-Nummern |
1606-83-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



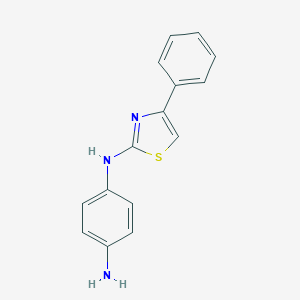
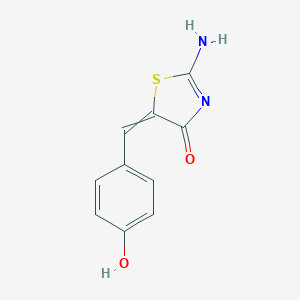
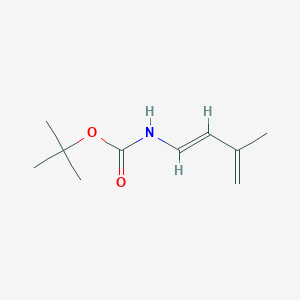
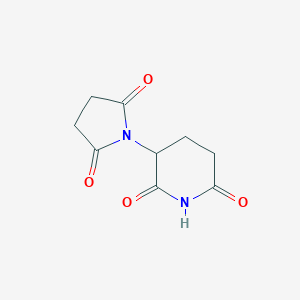
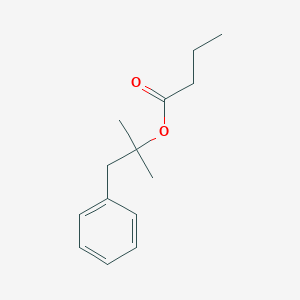
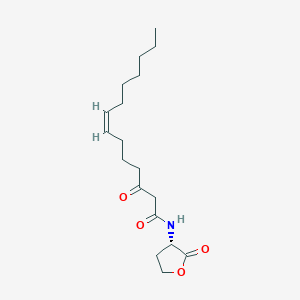
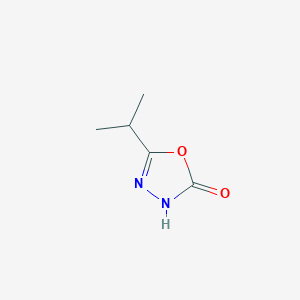
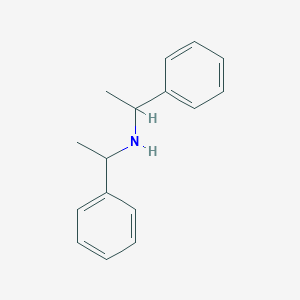
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
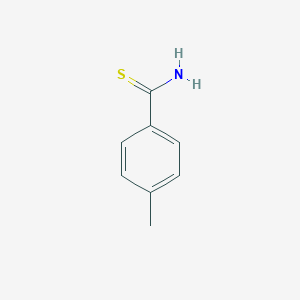
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
